molecular formula C17H12N2O2S B12125106 2-(3-methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione

2-(3-methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione

Cat. No.: B12125106
M. Wt: 308.4 g/mol
InChI Key: ZMGXNWRENVRTIJ-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrole ring fused with a benzothiazine ring, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-(3-methylphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione stands out due to its specific combination of the pyrrole and benzothiazine rings, along with the 3-methylphenyl substituent.

Properties

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

2-(3-methylphenyl)-9H-pyrrolo[3,4-b][1,4]benzothiazine-1,3-dione

InChI

InChI=1S/C17H12N2O2S/c1-10-5-4-6-11(9-10)19-16(20)14-15(17(19)21)22-13-8-3-2-7-12(13)18-14/h2-9,18H,1H3

InChI Key

ZMGXNWRENVRTIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)SC4=CC=CC=C4N3

Origin of Product

United States

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